Cas no 1052521-02-4 (2-(3-bromophenoxy)-N-ethylethanamine hydrochloride)

2-(3-bromophenoxy)-N-ethylethanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromophenoxy)-N-ethylethanamine hydrochloride
- 2-(3-bromophenoxy)-N-ethylethanaminehydrochloride
-
- MDL: MFCD08069455
- インチ: 1S/C10H14BrNO.ClH/c1-2-12-6-7-13-10-5-3-4-9(11)8-10;/h3-5,8,12H,2,6-7H2,1H3;1H
- InChIKey: FNABDFCIJUSKNY-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)OCCNCC.Cl
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 132
- トポロジー分子極性表面積: 21.3
2-(3-bromophenoxy)-N-ethylethanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB220932-1g |
[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, 95%; . |
1052521-02-4 | 95% | 1g |
€230.10 | 2025-02-27 | |
abcr | AB220932-5 g |
[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, 95%; . |
1052521-02-4 | 95% | 5g |
€723.20 | 2023-03-01 | |
abcr | AB220932-1 g |
[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, 95%; . |
1052521-02-4 | 95% | 1g |
€217.60 | 2023-03-01 | |
abcr | AB220932-5g |
[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, 95%; . |
1052521-02-4 | 95% | 5g |
€749.60 | 2025-02-27 |
2-(3-bromophenoxy)-N-ethylethanamine hydrochloride 関連文献
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
2-(3-bromophenoxy)-N-ethylethanamine hydrochlorideに関する追加情報
Introduction to 2-(3-bromophenoxy)-N-ethylethanamine hydrochloride (CAS No. 1052521-02-4)
2-(3-bromophenoxy)-N-ethylethanamine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1052521-02-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of interest for researchers exploring novel therapeutic agents. The structure of this molecule incorporates a 3-bromophenoxy moiety and an N-ethylethanamine side chain, both of which contribute to its unique chemical properties and reactivity. The hydrochloride salt form enhances its solubility in aqueous systems, facilitating its use in various biochemical assays and pharmaceutical formulations.
The 3-bromophenoxy group is a key feature of this compound, providing a platform for further functionalization and interaction with biological targets. In recent years, phenoxyl derivatives have been extensively studied due to their role in modulating various biological pathways. The bromine atom attached to the phenyl ring introduces electrophilic characteristics, making it susceptible to nucleophilic substitution reactions, which are widely employed in synthetic chemistry to derive more complex structures. This property has been exploited in the development of intermediates for drug candidates targeting neurological disorders, infectious diseases, and inflammatory conditions.
Similarly, the N-ethylethanamine moiety contributes to the compound's pharmacological profile by influencing its pharmacokinetic behavior and binding affinity to biological receptors. Ethylamino groups are commonly found in bioactive molecules due to their ability to enhance lipophilicity and metabolic stability. The presence of this group in 2-(3-bromophenoxy)-N-ethylethanamine hydrochloride suggests potential for interactions with enzymes and receptors involved in neurotransmitter signaling or metabolic pathways. This has prompted investigations into its potential as a precursor for developing agents that modulate central nervous system (CNS) function or as a scaffold for designing molecules with improved pharmacological properties.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly assess the biological activity of compounds like 2-(3-bromophenoxy)-N-ethylethanamine hydrochloride. These methodologies have identified this molecule as a promising candidate for further optimization in the quest for novel therapeutics. Studies have shown that derivatives of phenoxyl compounds can exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. The combination of the 3-bromophenoxy and N-ethylethanamine groups may confer dual-targeting capabilities, allowing the molecule to interact with multiple pathways simultaneously, thereby increasing its therapeutic efficacy.
The synthesis of 2-(3-bromophenoxy)-N-ethylethanamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The bromination step is critical, as it determines the reactivity of the phenyl ring for subsequent functionalization. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the ethylamino group efficiently while minimizing side products. The final salt formation with hydrochloric acid improves the compound's handling properties and enhances its solubility for both in vitro and in vivo applications.
In the context of drug discovery, the versatility of 2-(3-bromophenoxy)-N-ethylethanamine hydrochloride lies in its ability to serve as a building block for more complex molecules. By modifying either the 3-bromophenoxy or N-ethylethanamine component, chemists can generate libraries of derivatives with tailored biological activities. Such libraries are essential for identifying lead compounds that can be further developed into clinical candidates. High-resolution structural determination techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, have been instrumental in elucidating the three-dimensional conformation of this compound, providing insights into its interactions with biological targets.
The potential applications of 2-(3-bromophenoxy)-N-ethylethanamine hydrochloride extend beyond traditional small-molecule drug development. Its structural features make it an attractive candidate for exploring novel therapeutic modalities such as peptidomimetics or nucleotide analogs. By leveraging computational modeling tools, researchers can predict how modifications to this molecule might alter its binding affinity or selectivity profiles. This approach has led to innovative strategies for designing molecules that can outcompete endogenous substrates or modulate enzyme activity with high precision.
As our understanding of disease mechanisms continues to evolve, so does the demand for innovative chemical entities like 2-(3-bromophenoxy)-N-ethylethanamine hydrochloride. The integration of artificial intelligence (AI) into drug discovery workflows has accelerated the identification of promising candidates by predicting molecular properties and optimizing synthetic routes. This synergy between experimental chemistry and computational biology has positioned this compound as a valuable asset in the quest for next-generation therapeutics.
In conclusion, 2-(3-bromophenoxy)-N-ethylethanamine hydrochloride (CAS No. 1052521-02-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological applications. Its combination of reactive functional groups offers opportunities for designing molecules with enhanced therapeutic profiles. As research progresses, this compound is expected to play a pivotal role in developing novel treatments across multiple therapeutic areas.
1052521-02-4 (2-(3-bromophenoxy)-N-ethylethanamine hydrochloride) Related Products
- 1531794-42-9((4-fluoro-2-methoxyphenyl)methyl(methyl)amine)
- 1262003-84-8([1,1'-Biphenyl]-3-carboxaldehyde, 2'-chloro-2,5'-dihydroxy-)
- 566158-79-0(2-(2-methylpyridin-4-yl)propan-2-amine)
- 1932052-77-1(tert-butyl N-(2S)-1-azidopropan-2-yl-N-methylcarbamate)
- 1803750-67-5(1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one)
- 851987-96-7(N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide)
- 1010936-42-1(7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide)
- 2168517-54-0(2-4-(difluoromethyl)thiophen-3-yl-6-methylpiperidin-3-amine)
- 1261853-11-5(4-Amino-2,6-bis(3-(trifluoromethoxy)phenyl)pyridine)
- 1361861-86-0(3-(2,4-Dichlorophenyl)-2,4-difluoropyridine)
